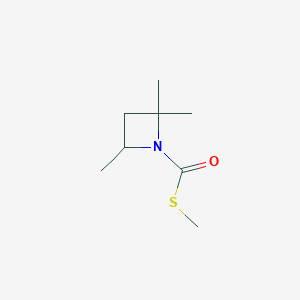
Calcium;carbonic acid;dihydrogen phosphate;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Calcium;carbonic acid;dihydrogen phosphate;hydroxide” is a complex chemical entity that combines calcium, carbonic acid, dihydrogen phosphate, and hydroxide ions. This compound is significant in various scientific and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of calcium hydroxide with carbonic acid and dihydrogen phosphate. One common method is the neutralization of calcium hydroxide with phosphoric acid, which precipitates the dihydrate form of the compound . The reaction can be represented as: [ \text{Ca(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where calcium chloride is treated with ammonium dihydrogen phosphate to form the dihydrate . This method ensures a consistent and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Double Displacement Reactions: For example, the reaction between calcium carbonate and phosphoric acid to form tricalcium phosphate, water, and carbon dioxide.
Neutralization Reactions: The reaction of carbonic acid with calcium hydroxide to form calcium carbonate and water.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, calcium hydroxide, and carbonic acid. The reactions typically occur under aqueous conditions and may require controlled temperatures to optimize yield and purity.
Major Products Formed
The major products formed from these reactions include calcium carbonate, tricalcium phosphate, and water. These products have significant industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of this compound involves its ability to react with acids and bases, thereby neutralizing pH levels. In biological systems, it provides essential calcium and phosphate ions that support bone and teeth remineralization . The compound’s buffering capacity helps maintain acid-base homeostasis in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Calcium Phosphate: A family of compounds containing calcium ions and phosphate anions.
Hydroxyapatite: A calcium phosphate compound that is the main mineral component of bone and teeth.
Calcium Carbonate: A common calcium compound used in various industrial and biological applications.
Uniqueness
The uniqueness of “Calcium;carbonic acid;dihydrogen phosphate;hydroxide” lies in its combined properties of calcium, carbonic acid, dihydrogen phosphate, and hydroxide ions. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
52110-76-6 |
|---|---|
Molekularformel |
CH5CaO8P |
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
calcium;carbonic acid;dihydrogen phosphate;hydroxide |
InChI |
InChI=1S/CH2O3.Ca.H3O4P.H2O/c2-1(3)4;;1-5(2,3)4;/h(H2,2,3,4);;(H3,1,2,3,4);1H2/q;+2;;/p-2 |
InChI-Schlüssel |
MVFHYFHDXXXRHM-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(O)O.[OH-].OP(=O)(O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)


![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
